

"Stearanilide" CAS number and molecular structure

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Compound of Interest

Compound Name: Stearanilide

Cat. No.: B1329348

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In-depth Technical Guide to Stearanilide

For Researchers, Scientists, and Drug Development Professionals

Core Compound: Stearanilide

CAS Number: 637-54-7

Molecular Formula: C₂₄H₄₁NO

Molecular Weight: 359.60 g/mol

Synonyms: N-Phenylstearamide, N-Stearoylaniline

Stearanilide is a long-chain fatty acid anilide, a derivative of stearic acid and aniline. Its amphiphilic nature, arising from a long hydrophobic alkyl chain and a more polar anilide headgroup, makes it a subject of interest in materials science and pharmaceutical technology. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its emerging role in drug delivery systems.

Molecular Structure

The molecular structure of **Stearanilide** consists of a stearoyl group (derived from stearic acid) attached to the nitrogen atom of an aniline molecule.

Table 1: Physicochemical Properties of **Stearanilide**

Property	Value	Reference
Appearance	White to off-white solid/powder	[Generic Material Safety Data Sheet]
Melting Point	92-94 °C	[Generic Material Safety Data Sheet]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, acetone, and chloroform.	[General Chemical Knowledge]

Experimental Protocols

Synthesis of Stearanilide

A common method for the synthesis of **Stearanilide** involves the acylation of aniline with stearoyl chloride. This reaction, a nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

- Aniline
- Stearoyl chloride
- Pyridine (or another suitable base)
- Dichloromethane (or another suitable inert solvent)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask, dissolve aniline in dichloromethane.
- Add pyridine to the solution to act as a base.
- Cool the mixture in an ice bath.
- Slowly add stearoyl chloride to the cooled solution with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl solution, water, and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
- Recrystallize the crude **Stearanilide** from hot ethanol to yield the pure product.

Applications in Drug Delivery

Stearanilide is gaining attention in the field of drug delivery, particularly in the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers made from solid lipids, and they offer advantages such as controlled drug release, improved bioavailability of poorly soluble drugs, and good biocompatibility.

Formulation of Stearanilide-based Solid Lipid Nanoparticles (SLNs)

A high-pressure homogenization technique is often employed for the preparation of **Stearanilide**-based SLNs.

Materials:

- **Stearanilide** (as the solid lipid)
- Drug to be encapsulated
- Surfactant (e.g., Poloxamer 188, Tween 80)
- Purified water

Procedure:

- Melt the **Stearanilide** at a temperature above its melting point.
- Disperse or dissolve the drug in the molten lipid.
- Separately, prepare a hot aqueous solution of the surfactant at the same temperature.
- Add the hot lipid-drug mixture to the hot aqueous surfactant solution under high-speed stirring to form a coarse pre-emulsion.
- Homogenize the pre-emulsion using a high-pressure homogenizer for several cycles at an elevated temperature.
- Cool the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.
- The SLN dispersion can then be further processed, for instance, by lyophilization for long-term storage.

Table 2: Example Characteristics of Drug-Loaded Solid Lipid Nanoparticles (Conceptual Data)

Parameter	Value
Average Particle Size (z-average)	150 - 300 nm
Polydispersity Index (PDI)	< 0.3
Zeta Potential	-15 to -30 mV
Entrapment Efficiency (%)	70 - 95%
Drug Loading (%)	1 - 10%

Note: The actual values will depend on the specific drug, formulation, and process parameters.

Mandatory Visualizations

Caption: Synthesis of **Stearanilide** and its subsequent use in the formulation of drug-loaded Solid Lipid Nanoparticles (SLNs).

This guide provides a foundational understanding of **Stearanilide** for scientific and drug development applications. Further research into its toxicological profile and in vivo behavior within drug delivery systems is essential for its translation into clinical use.

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